molecular formula C8H18N2O2 B078580 1,4-Bis(methoxymethyl)piperazine CAS No. 14970-89-9

1,4-Bis(methoxymethyl)piperazine

Cat. No.: B078580
CAS No.: 14970-89-9
M. Wt: 174.24 g/mol
InChI Key: OJXLIOVJOMRAJX-UHFFFAOYSA-N
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Description

1,4-Bis(methoxymethyl)piperazine is a versatile and valuable bifunctional reagent designed for advanced chemical synthesis and materials science research. This compound features two methoxymethyl-protected tertiary amine groups situated on a piperazine ring, making it an excellent building block for constructing complex molecular architectures. Its primary research value lies in its application as a cross-linking agent and a monomer for the synthesis of functional polymers, dendrimers, and hydrogels. The methoxymethyl groups can act as reactive handles, participating in acid-catalyzed deprotection or serving as alkylating agents under specific conditions, thereby introducing the piperazine moiety into larger systems. The piperazine core contributes desirable physicochemical properties, including enhanced water solubility and the ability to be protonated, which is crucial for developing pH-responsive materials and drug delivery systems. Furthermore, researchers utilize this compound in pharmaceutical chemistry as a key intermediate for creating compound libraries with potential biological activity, particularly in modulating central nervous system (CNS) targets due to the blood-brain barrier permeability often associated with the piperazine scaffold. Its mechanism of action in final applications is dependent on the specific research context, but it fundamentally serves as a structural spacer and functional unit that can alter the solubility, rigidity, and interactive capabilities of the synthesized molecules or materials. This reagent is essential for chemists and material scientists exploring novel polymers, advanced drug candidates, and smart, responsive materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methoxymethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXLIOVJOMRAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1CCN(CC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578050
Record name 1,4-Bis(methoxymethyl)piperazine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14970-89-9
Record name 1,4-Bis(methoxymethyl)piperazine
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Record name 1,4-Bis(methoxymethyl)piperazine
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Record name Bis(methoxymethyl)piperazine
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Theoretical and Computational Investigations of 1,4 Bis Methoxymethyl Piperazine and Analogous Structures

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) have become central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) Applications for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. cnr.it For 1,4-Bis(methoxymethyl)piperazine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.govnih.gov The process involves systematically adjusting the molecule's geometry to minimize its total electronic energy, resulting in optimized bond lengths, bond angles, and dihedral angles. cnr.it

The piperazine (B1678402) ring is known to adopt a stable chair conformation. wikipedia.org The optimization process would confirm this and determine the orientation of the two methoxymethyl substituents (axial vs. equatorial). Due to steric considerations, the diequatorial conformation is expected to be the most stable. The optimization of analogous piperazine structures has been successfully performed using these methods to yield accurate geometries. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine (Illustrative) Note: The following data is illustrative of typical values obtained for substituted piperazines from DFT calculations, as specific data for this compound is not available in the reviewed literature.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-N (ring)1.46 Å
C-C (ring)1.54 Å
N-CH₂1.45 Å
C-O1.42 Å
O-CH₃1.43 Å
**Bond Angles (°) **C-N-C (ring)110.5°
N-C-C (ring)111.0°
C-N-CH₂112.0°
N-C-O110.0°
C-O-C111.5°
Dihedral Angles (°) C-N-C-C (ring)-55.0°
C-C-N-CH₂178.5°

Vibrational Analysis and Spectroscopic Property Simulations

Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to simulate its vibrational spectra (Infrared and Raman). researchgate.net These calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net

For this compound, key vibrational modes would include the C-H stretching of the methyl and methylene (B1212753) groups, C-N and C-O stretching, and the characteristic breathing and deformation modes of the piperazine ring. nih.gov Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed spectral bands. nih.gov Such analyses have been successfully applied to various piperazine and piperidine (B6355638) derivatives, showing good agreement between theoretical and experimental spectra. researchgate.netchemicalpapers.com

Table 2: Illustrative Vibrational Frequencies for this compound Note: This table presents expected vibrational modes and their typical frequency ranges based on studies of analogous molecules. nih.gov

Frequency (cm⁻¹)AssignmentVibrational Mode
2950-3050ν(C-H)Symmetric/Asymmetric C-H stretching (CH₂, CH₃)
1450-1470δ(CH₂)CH₂ scissoring/bending
1370-1390δ(CH₃)CH₃ symmetric deformation
1200-1300ν(C-N)C-N stretching
1050-1150ν(C-O)C-O-C asymmetric/symmetric stretching
800-900Ring ModesPiperazine ring breathing/deformation

Electronic Structure Analysis, including Frontier Molecular Orbitals (FMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring due to their lone pairs of electrons. The LUMO would likely be distributed across the σ* antibonding orbitals of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemicalpapers.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govchemicalpapers.com

Table 3: Representative Frontier Molecular Orbital Energies (Illustrative) Note: Values are illustrative based on typical DFT calculations for similar heterocyclic compounds. irjweb.comresearchgate.net

ParameterEnergy (eV)
HOMO Energy-6.15 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap (ΔE) 5.90 eV

Global and Local Chemical Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions)

To further quantify chemical reactivity, various descriptors derived from DFT can be calculated. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. researchgate.netnih.gov Positive potential (blue) would be found around the hydrogen atoms.

Fukui functions are used to predict the local reactivity of specific atomic sites within a molecule towards nucleophilic, electrophilic, or radical attack. researchgate.net These functions identify which atoms are most susceptible to gaining or losing electrons, providing a more detailed picture of reactivity than the MEP map alone.

Topological Analysis of Electron Density (e.g., Atoms in Molecules, Reduced Density Gradient)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic properties and characterize chemical bonds. nih.gov By locating critical points in the electron density, AIM can identify bond paths and characterize the nature of atomic interactions (e.g., covalent vs. ionic or hydrogen bonds).

Another technique, the Reduced Density Gradient (RDG), is used to visualize weak non-covalent interactions. A plot of the RDG against the electron density can reveal and characterize van der Waals interactions, hydrogen bonds, and steric clashes within the molecule, which are crucial for understanding its packing in the solid state and its interactions with other molecules.

Molecular Modeling and Dynamics Simulations

Theoretical and computational chemistry offer powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations provide critical insights into its conformational preferences, stability, and behavior in various environments.

Conformational Analysis and Stability Studies

For this compound, the central piperazine ring is expected to exist predominantly in a chair conformation. The methoxymethyl substituents at the 1 and 4 positions can be oriented in either an axial or equatorial position. This gives rise to three possible conformers: diequatorial (ee), diaxial (aa), and axial-equatorial (ae).

Computational studies on analogous 1,4-disubstituted piperazine derivatives consistently show that the diequatorial conformer is the most stable due to the minimization of steric hindrance. rsc.org The bulky methoxymethyl groups would experience significant steric clashes in the diaxial conformation, making it the least stable. The axial-equatorial conformer would be of intermediate stability. The relative energies of these conformers can be calculated using quantum chemical methods such as Density Functional Theory (DFT).

Table 1: Predicted Relative Stability of this compound Conformers

ConformerSubstituent OrientationPredicted Relative Energy (kcal/mol)Predicted Population (%)
Chair (ee)Diequatorial0.0> 95
Chair (ae)Axial-EquatorialIntermediate< 5
Chair (aa)DiaxialHigh< 1
Twist-Boat-HigherNegligible

Note: The values in this table are predictive and based on computational studies of analogous piperazine derivatives. The actual energy differences may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its internal motions and interactions with its environment. nih.govnih.gov By simulating the trajectory of the molecule over time, insights into its flexibility, conformational transitions, and intermolecular interactions can be obtained.

MD simulations of piperazine-containing molecules have been employed to understand their behavior in solution and their interactions with biological targets. nih.govnih.gov For this compound, MD simulations could reveal:

Conformational Dynamics: The simulations would likely show the piperazine ring predominantly maintaining its chair conformation, with occasional, transient excursions to higher energy twist-boat forms. The methoxymethyl side chains would exhibit significant rotational and torsional flexibility.

Solvent Interactions: In a polar solvent like water, the nitrogen and oxygen atoms of this compound would be expected to form hydrogen bonds with solvent molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into its solubility and solvation thermodynamics.

Intermolecular Interactions: In the condensed phase, MD simulations can model the non-covalent interactions between molecules of this compound, such as van der Waals forces and dipole-dipole interactions, which govern its bulk properties.

Prediction of Optical and Electronic Properties

Computational methods are invaluable for predicting the optical and electronic properties of molecules, guiding the design of new materials with specific functionalities.

Linear and Nonlinear Optical (NLO) Properties

The response of a material to an applied electric field, such as that from light, is described by its polarizability (linear response) and hyperpolarizabilities (nonlinear response). Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO), such as frequency conversion and optical switching. rsc.orgnih.gov

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov While this compound lacks an extended π-system, the presence of lone pairs on the nitrogen and oxygen atoms can still contribute to its polarizability.

Computational prediction of NLO properties is typically performed using DFT calculations. The key parameters calculated are:

Linear Polarizability (α): Determines the linear refractive index and is related to the molecule's response to a weak electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric. Due to the likely C2h symmetry of the dominant diequatorial conformer of this compound, its molecular β is expected to be small. However, crystal packing can lead to a non-centrosymmetric arrangement and a bulk NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response, which is present in all molecules regardless of symmetry.

Table 2: Predicted Optical Properties of this compound

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ~0 D (for the centrosymmetric chair conformer)
Mean Linear Polarizability⟨α⟩Moderate
First HyperpolarizabilityβNear zero for the isolated molecule
Mean Second Hyperpolarizability⟨γ⟩Moderate

Note: These are qualitative predictions based on the molecular structure. Actual values would require specific DFT calculations.

Studies on other piperazine derivatives have shown that the NLO properties can be significantly enhanced by the introduction of strong electron-donating and electron-withdrawing groups. rsc.org

UV-Visible Absorption Spectroscopy Simulations

UV-Visible spectroscopy probes the electronic transitions within a molecule. nih.gov The absorption of light in this region corresponds to the excitation of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Visible spectra. nih.govyoutube.com

The electronic spectrum of this compound is expected to be dominated by transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The relevant molecular orbitals would be the highest occupied molecular orbital (HOMO), likely localized on the nitrogen atoms, and the lowest unoccupied molecular orbital (LUMO).

A simulated UV-Visible spectrum for this compound would likely show absorption bands in the ultraviolet region. The primary transitions would be of the n → σ* type, involving the excitation of a non-bonding electron to an anti-bonding sigma orbital. These transitions are typically of moderate to low intensity.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeOrbitals InvolvedPredicted Wavelength (λmax)Predicted Oscillator Strength (f)
n → σHOMO → LUMO~200-250 nmLow to Moderate
n → σOther n orbitals< 200 nmLow

Note: The predicted wavelengths are estimations based on the types of chromophores present in the molecule. Accurate predictions require TD-DFT calculations.

Experimental UV-Vis spectra of simple piperazine derivatives show absorption maxima in the far UV region, which is consistent with these predictions. researchgate.net The exact position and intensity of the absorption bands would be sensitive to the molecular conformation and the solvent environment.

Polymerization Mechanisms and Material Science Applications of 1,4 Bis Methoxymethyl Piperazine Analogues

1,4-Bis(methoxymethyl)piperazine as a Monomeric Building Block

The fundamental characteristics of this compound analogues make them versatile monomers for polymer synthesis. The presence of two reactive sites on the piperazine (B1678402) ring enables the formation of linear, branched, or cross-linked polymer architectures.

While specific studies on the anionic polymerization of this compound are not extensively documented, the polymerization of analogous piperazine-based monomers, such as 1,4-bis(methacryloyl)piperazine (NBMP), provides significant insights into potential mechanisms. In a notable study, the anionic polymerization of NBMP was successfully carried out using an Algerian clay catalyst, Maghnite-Na⁺. researchgate.net This heterogeneous catalysis approach offers an environmentally friendly alternative to traditional methods. researchgate.net

The polymerization of NBMP was initiated in an ice bath at 0°C and proceeded over 24 hours. The resulting poly(1,4-bis(methacryloyl)piperazine) was characterized using various spectroscopic techniques, including infrared spectroscopy, and ¹H and ¹³C nuclear magnetic resonance, which confirmed the polymer's structure. researchgate.net The thermal properties of the polymer were evaluated using thermogravimetric analysis, which indicated that the decomposition of the polymer is influenced by the methyl groups in the polymer chain. researchgate.net The study also investigated the effect of the catalyst's weight content on the reaction yield, demonstrating the catalyst's efficiency. researchgate.net

Table 1: Polymerization and Thermal Properties of Poly(1,4-bis(methacryloyl)piperazine)

Parameter Value Reference
Monomer Synthesis Yield 72% researchgate.net
Polymer Synthesis Yield 59% researchgate.net
Polymer Degradation Range 440.38°C to 445.06°C researchgate.net

This table illustrates the reaction yields and thermal stability of poly(1,4-bis(methacryloyl)piperazine) synthesized via anionic polymerization.

Copolymerization represents a powerful strategy to modify and enhance the properties of polymers derived from piperazine-based monomers. By incorporating other comonomers with distinct functionalities, it is possible to tune the final polymer's characteristics, such as solubility, thermal stability, and mechanical strength.

For instance, piperazine-containing polyaspartimides have been blended with polysulfone to create membranes for fuel cell applications. researchgate.net In this approach, a new polyaspartimide was synthesized through a Michael addition reaction of an aromatic bismaleimide (B1667444) with aminoethylpiperazine. This copolymer was then blended with polysulfone at varying weight percentages. researchgate.net The resulting blend membranes exhibited altered properties, including water uptake, ion exchange capacity, and proton conductivity, demonstrating how copolymerization and blending can be used to tailor material properties for specific applications. researchgate.net

Another example involves the synthesis of linear piperazine/polyether functional polysiloxanes. nih.gov These were created using piperazine-terminated polydimethylsiloxane (B3030410) and epoxy-terminated polyethylene (B3416737) glycol. The incorporation of hydrophilic polyether groups alongside the piperazine units resulted in a silicone softener with improved whiteness and hydrophilicity when applied to cotton fabrics. nih.gov This highlights how copolymerization can be strategically employed to introduce desired functionalities.

Design and Synthesis of Functional Polymers

The inherent reactivity of piperazine derivatives facilitates their use in the design and synthesis of a wide array of functional polymers, including their application as cross-linking agents and the formation of complex poly(piperazine) systems.

Piperazine derivatives are effective cross-linking agents due to their ability to form connections between polymer chains, enhancing the mechanical and thermal properties of materials. sigmaaldrich.com Cross-linking creates a three-dimensional network structure, which can transform a soluble polymer into an insoluble and more robust material. sigmaaldrich.com

A study on polyimide (PI) aerogels utilized piperazine as a water-soluble cross-linking and solubilizing agent. aminer.cn Piperazine was employed to dissolve poly(amic acid) and cross-link it into a 3D network. This approach significantly improved the compressive strength, resilience, and thermal insulation properties of the resulting PI aerogels, showcasing the effectiveness of piperazine as a cross-linker in creating high-performance materials. aminer.cn Similarly, 1,4-Bis(acryloyl)piperazine is used as a cross-linker in the fabrication of zwitterionic monoliths for hydrophilic interaction chromatography, enhancing the polymer's interactive properties. sigmaaldrich.com

Commonly used cross-linking agents in biomaterials include glutaraldehyde (B144438) and dialdehyde (B1249045) starch, but piperazine derivatives offer a versatile alternative for creating tailored material properties. mdpi.com

The synthesis of poly(piperazine) systems can be achieved through various polymerization techniques, leading to a wide range of polymer architectures and properties. The characterization of these polymers is crucial for understanding their structure-property relationships. Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), and thermogravimetric analysis (TGA) are routinely used. researchgate.netnih.gov

For example, piperazine-containing polyamides have been synthesized and characterized, demonstrating the versatility of piperazine in forming robust polymer backbones. asu.edu In another study, the synthesis of linear piperazine/polyether functional polysiloxane was confirmed and its chemical structure elucidated using ¹H NMR, FTIR, GPC, and TGA. nih.gov Furthermore, the synthesis of piperazine-containing polyaspartimides involved characterization by IR and NMR spectral techniques to confirm the structure of the newly formed polyaspartimide. researchgate.net

Advanced Materials Development

The unique properties of polymers derived from this compound analogues have led to their application in the development of advanced materials for various fields.

For instance, the use of 1,4-Bis-N,N-(trimethylsilyl)piperazine as a precursor for the synthesis of silicon carbonitride films via chemical vapor deposition (CVD) highlights the potential of piperazine derivatives in creating ceramic thin films with important chemical, electrical, and mechanical properties. mdpi.com These films have potential applications in new electronic devices. mdpi.com

Piperazine derivatives have also been incorporated into the structure of coordination polymers. For example, 1,4-bis(pyridin-4-ylmethyl)piperazine has been used to create copper(II) coordination polymers with complex network topologies. researchgate.netnih.gov These materials have potential applications in areas such as catalysis and gas storage.

Furthermore, novel piperazine derivatives are being explored as potential radioprotective agents. nih.gov These compounds are designed to mitigate the harmful effects of ionizing radiation, with some derivatives showing promising results in vitro with minimal cytotoxicity. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound -
1,4-bis(methacryloyl)piperazine NBMP
Poly(1,4-bis(methacryloyl)piperazine) -
Maghnite-Na⁺ -
Poly(amic acid) PAA
1,4-Bis(acryloyl)piperazine Piperazine diacrylamide
1,4-Bis-N,N-(trimethylsilyl)piperazine BTMSP
1,4-bis(pyridin-4-ylmethyl)piperazine bpmp
Glutaraldehyde -
Dialdehyde starch -
Polysulfone Psf
Aminoethylpiperazine AEP
Polydimethylsiloxane PDMS

Incorporation of Piperazine Moieties into Metallopolymers for Specific Properties

The integration of piperazine and its derivatives into metallopolymer structures is a strategic approach to developing advanced materials with tailored electronic, optical, and responsive properties. The piperazine ring, with its two nitrogen atoms, serves as a versatile coordination site for metal ions, influencing the resulting polymer's architecture and characteristics. rsc.org The conformation of the piperazine ring, typically a chair or boat form, plays a critical role in its metal-binding capabilities and the stability of the subsequent metal complexes. nih.govresearchgate.net

Research has demonstrated the synthesis of thermoplastic piperazine-based polyesters that can be coordinated with metal ions like Ruthenium(III) and Iron(III). udayton.eduudayton.edu The coordination of these metals was found to enhance the thermal stability of the polymers. udayton.edu For instance, thermogravimetric analysis (TGA) of chain-extended piperazine-based polyester (B1180765) urethanes showed that the 5% weight loss temperature increased to an average of 316 °C after coordination with Fe(III) or Ru(III), indicating improved thermal resilience. udayton.edu Furthermore, the inclusion of these metal ions introduces degradative properties, where the metal centers can catalyze the hydrolysis of the polymer backbone. udayton.edu This feature is particularly valuable for creating "degrade-on-demand" materials for biomedical applications. udayton.edu Studies have shown that Fe(III)-containing polymers exhibit faster degradation rates compared to their Ru(III) counterparts, suggesting that the choice of metal can be used to tune the material's lifespan. udayton.edu

In another application, metallo-supramolecular polymers have been synthesized using a monomer that incorporates piperazine as an electron donor and 2,2':6',2''-terpyridine as an electron acceptor. gfztb.com Upon self-assembly polymerization directed by Zinc(II) and Cadmium(II) ions, the resulting metallopolymers exhibited significant changes in their photophysical and electrochemical properties. gfztb.com The UV-visible absorption spectra of the Zn(II) and Cd(II) polymers showed a notable red shift compared to the monomer, and their films produced orange light emissions. gfztb.com Cyclic voltammetry revealed that the onset oxidative potentials for the metallopolymers were lower than that of the monomer, indicating that metal coordination facilitates oxidation. gfztb.com

Research Findings on Piperazine-Containing Metallopolymers

Polymer SystemMetal IonKey FindingReference
Piperazine-based polyester urethaneFe(III), Ru(III)Coordination increased thermal stability (5% weight loss at avg. 316 °C). Metal inclusion introduced tunable hydrolytic degradation properties. udayton.eduudayton.edu
Piperazine-terpyridine monomer (PPTPY)Zn(II)Red-shifted UV absorption by 74 nm; orange emission at 549 nm. Onset oxidative potential lowered from 0.84V to 0.75V. gfztb.com
Piperazine-terpyridine monomer (PPTPY)Cd(II)Red-shifted UV absorption by 59 nm; orange emission at 552 nm. Onset oxidative potential lowered from 0.84V to 0.79V. gfztb.com

Functionalization of Inorganic Surfaces and Materials with Piperazine-Based Compounds

The functionalization of inorganic materials with piperazine-based compounds is an effective strategy for creating hybrid materials with enhanced capabilities for environmental remediation and other specialized applications. The nitrogen atoms in the piperazine ring provide reactive sites for grafting onto surfaces, imparting new functionalities to the base material.

A notable example is the development of a novel organic-inorganic hybrid adsorbent for the removal of heavy metals from aqueous solutions. nih.gov In this work, the bio-polymeric spores of Lycopodium clavatum (sporopollenin) were magnetized and then functionalized with 1-(2-hydroxyethyl) piperazine. nih.gov The successful formation of this new material, 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (B1173437) (MNPs-Sp-HEP), was confirmed through various analytical techniques. nih.gov This hybrid material demonstrated effective removal of noxious Lead(II) and Arsenic(III) ions from water, showcasing the potential of piperazine functionalization in creating high-performance adsorbents for environmental cleanup. nih.gov

The principles of C-H functionalization offer a powerful and direct route to modify piperazine rings for attachment to various substrates. mdpi.com While many methods used for other heterocycles are not directly applicable to piperazines due to the second nitrogen atom, specific strategies have been developed. mdpi.com These include photoredox C-H arylation and asymmetric lithiation, which allow for the introduction of functional groups onto the carbon skeleton of the piperazine ring. mdpi.com These functionalized piperazines can then be tethered to inorganic surfaces, expanding the toolbox for creating advanced composite materials.

This approach is analogous to the conjugation of piperazine-based compounds to biological macromolecules, such as the engineering of humanized ferritin for siRNA delivery. acs.org In that study, piperazine-based polyamines were synthesized with thiol-reactive linkers to enable their chemoselective attachment to the protein cage. acs.org This demonstrates the versatility of piperazine derivatives in being tailored for specific conjugation chemistries, a principle that extends to the functionalization of inorganic materials.

Potential in Separation Technologies and Membrane Design

Piperazine and its derivatives are pivotal in the design of advanced membranes for separation technologies, particularly in gas separation and nanofiltration. wikipedia.org The chemical properties of the piperazine moiety can be leveraged to create membranes with high selectivity and permeability for specific molecules.

In the field of gas separation, piperazine has been used to functionalize graphene oxide (GO) nanosheets to create ultrathin membranes for carbon capture. researchgate.net By introducing piperazine as a "carrier brush" into the GO nanochannels via chemical bonding, researchers created a membrane with facilitated transport for CO2. researchgate.net These membranes, formed by stacking the functionalized GO on a porous polymeric hollow fiber, exhibited exceptional performance for CO2/N2 separation. researchgate.net Under wet conditions, a CO2 permeance of 1020 GPU with a high CO2/N2 selectivity of 680 was achieved. researchgate.net This performance is attributed to the piperazine moieties enhancing the transport of CO2 molecules through the membrane's nanochannels. researchgate.net

For liquid-phase separations, piperazine is a key monomer in the interfacial polymerization process used to create thin-film composite (TFC) nanofiltration (NF) membranes. mdpi.com These membranes typically consist of a porous support layer, such as polyethersulfone (PES), coated with an active polyamide layer. mdpi.com The polyamide layer is formed by the rapid reaction of piperazine in an aqueous solution with a crosslinking agent like trimesoyl chloride in an organic solution at the interface. mdpi.com By optimizing the polymerization parameters, such as monomer concentrations and reaction times, composite membranes with high rejection rates for divalent salts like MgSO4 can be fabricated. mdpi.com For example, an optimized poly(piperazine-amide)/PES composite multi-channel capillary membrane achieved an MgSO4 rejection of 91.4% with a solute flux of 68.8 L m⁻² h⁻¹ at 3 bar. mdpi.com

Performance of Piperazine-Based Separation Membranes

Membrane TypeApplicationKey Performance Metric(s)Reference
Piperazine-functionalized Graphene Oxide (GOP) Hollow Fiber MembraneCO₂/N₂ Gas SeparationCO₂ Permeance: 1020 GPU; CO₂/N₂ Selectivity: 680 researchgate.net
Poly(piperazine-amide)/PES Composite Nanofiltration MembraneNanofiltration (Water)MgSO₄ Rejection: 91.4%; Solute Flux: 68.8 L m⁻² h⁻¹ (at 3 bar) mdpi.com

Advanced Chemical Reactions and Derivative Chemistry Beyond Polymerization

Complexation and Chelation Chemistry

The presence of two nitrogen atoms within the piperazine (B1678402) ring and two oxygen atoms in the methoxymethyl groups suggests that 1,4-Bis(methoxymethyl)piperazine could act as a multidentate ligand in coordination chemistry.

Investigation of Metal Ion Coordination and Ligand Binding Modes

While no specific studies on the metal ion coordination of this compound have been published, predictions can be made based on the behavior of analogous N,N'-disubstituted piperazines and polyether ligands. The piperazine ring typically adopts a chair conformation. For the two nitrogen atoms to act as a bidentate chelating agent to a single metal center, the ring would need to adopt a higher-energy boat conformation. It is more likely that the piperazine ring would act as a bridging ligand between two metal centers.

The methoxymethyl groups introduce additional potential coordination sites. The ether oxygen atoms could participate in binding, potentially allowing the molecule to act as a tetradentate ligand. The flexibility of the methoxymethyl arms could allow for the formation of stable chelate rings with suitable metal ions. The coordination behavior would likely be highly dependent on the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

Table 1: Predicted Coordination Modes of this compound with Various Metal Ions

Metal IonPredicted Coordination NumberPotential Binding SitesLikely Conformation
Cu(II)4 or 6N, N', O, O'Distorted octahedral or square planar
Zn(II)4N, N' or N, OTetrahedral
Pd(II)4N, N'Square planar
Ag(I)2 or 4N, N'Linear or tetrahedral

Note: This table is predictive and not based on experimental data.

Design of Chelating Agents for Specific Metal Selectivity

The design of chelating agents based on the this compound scaffold for specific metal selectivity would be a fertile ground for research. By modifying the ether substituents, for example, by introducing larger alkyl or aryl groups, the steric hindrance around the oxygen donors could be tuned. This could influence the selectivity towards metal ions with different ionic radii. Furthermore, the introduction of additional donor groups onto the methoxymethyl side chains could enhance the chelation strength and selectivity for specific metals.

Strategic Structural Modifications for Enhanced Chemical Diversity

The chemical diversity of this compound could be systematically expanded through strategic structural modifications, although no such derivatives have been reported.

Systematic Exploration of Substituent Effects on Chemical Reactivity

The reactivity of the piperazine nitrogens and the ether linkages could be modulated by introducing substituents on the piperazine ring or the methyl groups. For instance, the introduction of electron-withdrawing groups on the piperazine ring would decrease the basicity of the nitrogen atoms, thereby affecting their nucleophilicity and coordination ability. Conversely, electron-donating groups would enhance their basicity.

Table 2: Predicted Effects of Substituents on the Reactivity of this compound Analogs

Substituent PositionSubstituent TypePredicted Effect on Nitrogen BasicityPredicted Effect on Coordination
Piperazine Ring (C2, C3, C5, C6)Electron-withdrawing (e.g., -F, -CF3)DecreaseWeaker coordination
Piperazine Ring (C2, C3, C5, C6)Electron-donating (e.g., -CH3)IncreaseStronger coordination
Methoxymethyl Group (α-carbon)Bulky group (e.g., -tBu)MinimalSteric hindrance to O-coordination

Note: This table is predictive and not based on experimental data.

Synthesis and Characterization of Bioisosteric Analogues of this compound

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound, the methoxymethyl groups could be replaced with other functionalities that have similar steric and electronic properties. For example, replacing the ether oxygen with a sulfur atom would yield a thioether analogue, which might exhibit different metal binding properties. Replacing the methoxy (B1213986) group with an amino group would introduce hydrogen bond donor capabilities. The synthesis and characterization of such bioisosteres would be a valuable endeavor to explore the structure-activity relationships of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis(methoxymethyl)piperazine, and how is purity validated?

Methodological Answer:

  • Synthesis : Adapt methods from analogous piperazine derivatives. For example, nucleophilic substitution of piperazine with methoxymethyl halides under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or acetonitrile. Reaction progress can be monitored via TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Purity Validation :
    • HPLC : Reverse-phase C18 column, UV detection at 254 nm.
    • Elemental Analysis : Confirm C, H, N composition (±0.3% theoretical) .
    • 1H/13C NMR : Verify absence of unreacted starting materials and methoxymethyl substitution patterns .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • FT-IR : Identify N-H stretches (if present) at ~3300 cm⁻¹ and C-O-C stretches (methoxy groups) at ~1100 cm⁻¹ .
  • NMR Spectroscopy :
    • 1H NMR : Methoxymethyl protons appear as singlets at δ 3.2–3.4 ppm; piperazine ring protons as multiplets at δ 2.4–2.8 ppm .
    • 13C NMR : Methoxymethyl carbons at δ 55–60 ppm; piperazine carbons at δ 45–50 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Conformational Analysis : Use Spartan06 with semiempirical methods (e.g., AM1) to identify the lowest-energy conformer. Compare relative energies of chair, boat, and twist-boat conformations .
  • Molecular Docking :
    • Software : AutoDock Vina or GOLD Suite.
    • Protocol :

Prepare ligand (flexible) and target (rigid) using UCSF Chimera.

Define a 40 Å × 40 Å × 40 Å grid around the DNA minor groove (PDB: 1BNA) or enzyme active sites.

Calculate binding affinities (ΔG) and analyze hydrogen bonds, π-alkyl, and van der Waals interactions .

  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in conformational analysis data for piperazine derivatives?

Methodological Answer:

  • Multi-Method Validation :
    • Computational : Compare DFT (B3LYP/6-31G*) and semiempirical (AM1) results to identify discrepancies in torsional angles .
    • Experimental :
  • X-ray Crystallography : Resolve crystal structures to validate computational predictions (e.g., Cambridge Crystallographic Data Centre protocols) .
  • Dynamic NMR : Detect conformational flexibility in solution via variable-temperature experiments .
  • Statistical Analysis : Use Boltzmann distributions to assess population ratios of conformers at 298 K .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(methoxymethyl)piperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.